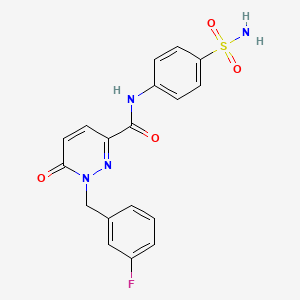

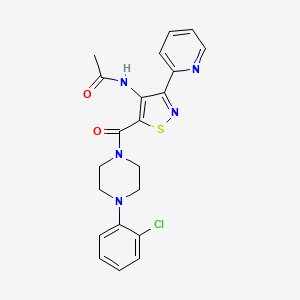

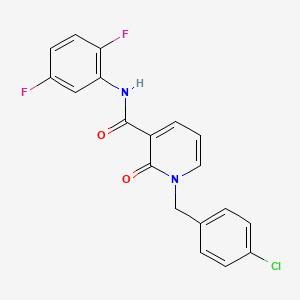

![molecular formula C19H17N3O2 B2814452 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-methoxy-2-naphthamide CAS No. 946304-40-1](/img/structure/B2814452.png)

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-methoxy-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the sequence of reactions .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications

Influence on Microtubule Targeting and Antitumor Activity

A study by Xiang et al. (2020) explored methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds, revealing the impact of 3-D conformation on their antiproliferative and microtubule depolymerizing activities. Notably, one compound demonstrated significant in vitro potency against various cancer cell lines, outperforming the control temozolomide in a glioma xenograft model. This positions it as a promising preclinical candidate for cancer treatment, underlining the importance of conformational analysis in the development of microtubule targeting agents (Xiang et al., 2020).

Synthesis of Heterocyclic Compounds

Osyanin et al. (2014) highlighted the pharmaceutical relevance of naphthoand benzopyranopyrimidines, including their antibacterial and fungicidal activities. A novel synthesis method for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones was proposed, showcasing the versatility and potential therapeutic applications of such compounds in the realm of medicinal chemistry (Osyanin et al., 2014).

Dual Cholinesterase and Aβ-Aggregation Inhibition

Mohamed et al. (2011) designed and synthesized a series of 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines, evaluating them as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This work illuminates the potential of pyrimidine derivatives in addressing multiple pathological pathways in Alzheimer's Disease, emphasizing the significance of targeted molecular design in neurodegenerative disease research (Mohamed et al., 2011).

Antimicrobial Applications

El-Agrody et al. (2000) synthesized naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines, investigating their antimicrobial activities. This research contributes to the ongoing search for new antimicrobial agents, showcasing the therapeutic potential of pyrimidine derivatives against resistant microbial strains (El-Agrody et al., 2000).

Mechanism of Action

Target of Action

Similar compounds, such as cyclopenta[b]pyridine derivatives, have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .

Mode of Action

It’s known that similar compounds interact with their targets to exert their effects . For example, compounds with hypoglycemic activity may interact with insulin receptors or glucose transporters, while calcium channel antagonists inhibit the flow of calcium ions into cells, and protein kinase inhibitors prevent the phosphorylation of proteins .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to glucose metabolism, calcium signaling, and protein phosphorylation .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may have potential effects such as lowering blood glucose levels, inhibiting calcium ion flow into cells, and preventing protein phosphorylation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-24-17-10-13-6-3-2-5-12(13)9-15(17)19(23)22-18-14-7-4-8-16(14)20-11-21-18/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYIHVGSOFTLFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC=NC4=C3CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-methoxy-2-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

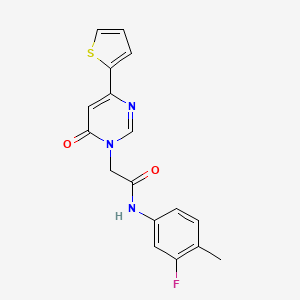

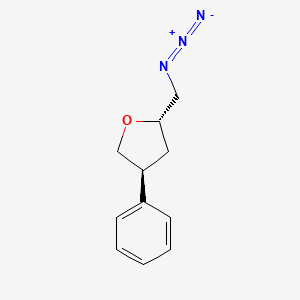

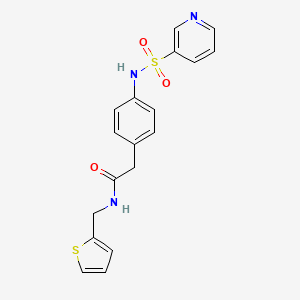

![(E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2814371.png)

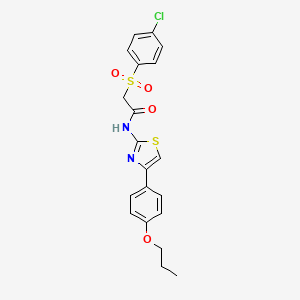

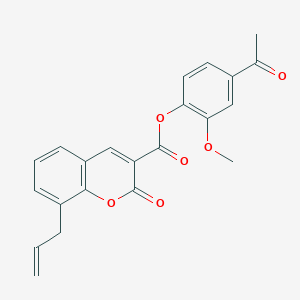

![8-(2-((4-bromophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814373.png)

![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2814374.png)

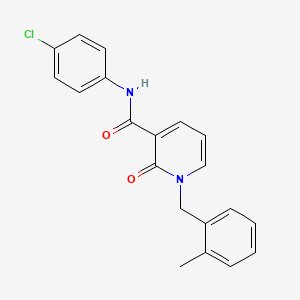

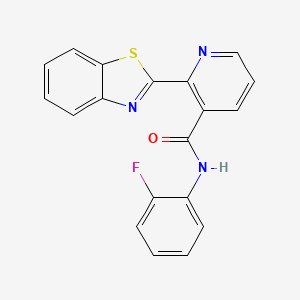

![N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2814389.png)